

Application Notes and Protocols for the Analytical Standard of 3-Hydroxytetradecanedioyl-CoA

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Compound of Interest

Compound Name: 3-hydroxytetradecanedioyl-CoA

Cat. No.: B15599554

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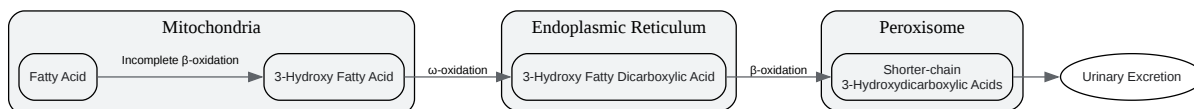
Introduction

3-Hydroxytetradecanedioyl-CoA is a dicarboxylic acyl-coenzyme A that plays a role in fatty acid metabolism. Specifically, 3-hydroxydicarboxylic acids are formed through the ω -oxidation of 3-hydroxy fatty acids, which is then followed by the β -oxidation of the resulting longer-chain 3-hydroxy dicarboxylic acids.[1][2][3] The presence and concentration of these metabolites in biological fluids such as urine can be indicative of certain metabolic disorders.[3] Accurate quantification of **3-hydroxytetradecanedioyl-CoA** is crucial for studying these metabolic pathways and for the development of potential therapeutic interventions.

This document provides detailed application notes and protocols for the use of **3-hydroxytetradecanedioyl-CoA** as an analytical standard. It covers its metabolic context, recommendations for sample preparation, and a detailed protocol for its quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Pathway of 3-Hydroxydicarboxylic Acids

The formation of 3-hydroxydicarboxylic acids is a multi-step process involving enzymes in different cellular compartments. The following diagram illustrates the general metabolic pathway.



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Caption: Metabolic pathway for the formation and excretion of 3-hydroxydicarboxylic acids.

Physicochemical and Analytical Data

A commercially available standard for (3S)-Hydroxytetradecanedioyl-CoA is available from some suppliers for research purposes.[4] However, detailed analytical specifications are often not provided. Researchers should independently verify the identity and purity of the standard upon receipt.

Parameter	Value	Reference
Chemical Formula	C35H60N7O20P3S	[5]
InChIKey	FFGRDSVMHUQCLS-FPTUOSRSSA-N	[5]
Purity	>95% (recommended)	-
Storage	-20°C or below, desiccated	-

Experimental Protocols

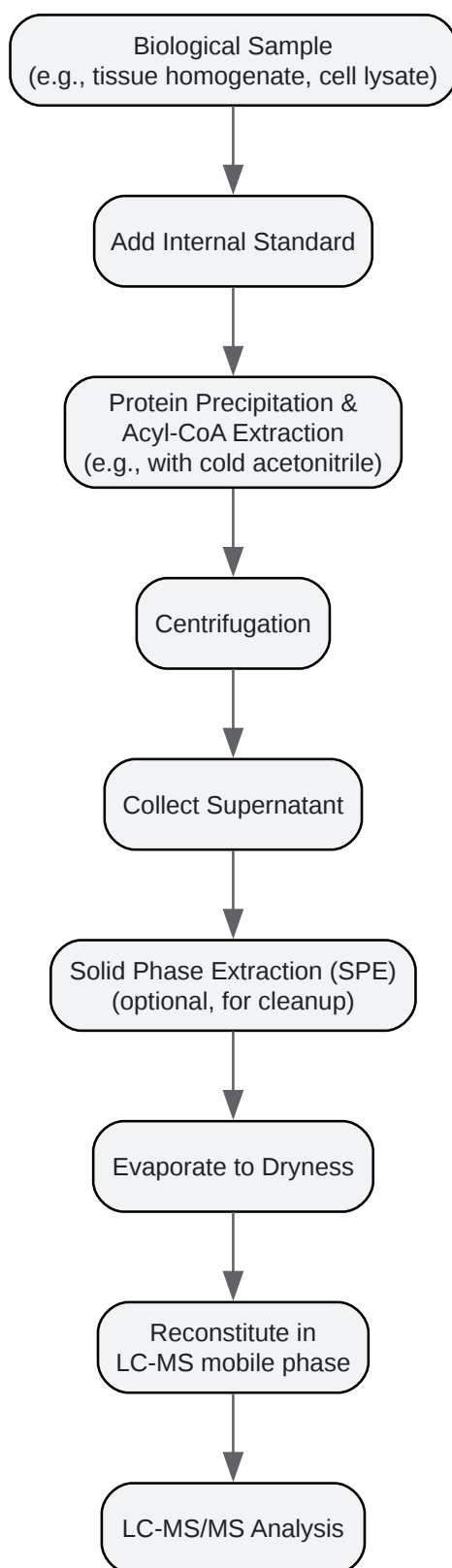
Protocol 1: Quantification of 3-Hydroxytetradecanedioyl-CoA in Biological Samples by LC-MS/MS

This protocol provides a general method for the quantification of **3-hydroxytetradecanedioyl-CoA** using a triple quadrupole mass spectrometer. Optimization of parameters for specific instrumentation will be required.

1. Materials and Reagents

- **3-Hydroxytetradecanedioyl-CoA** analytical standard
- Internal Standard (IS): A stable isotope-labeled acyl-CoA or a structurally similar odd-chain acyl-CoA (e.g., C17-CoA)
- Acetonitrile, LC-MS grade
- Methanol, LC-MS grade
- Water, LC-MS grade
- Ammonium Acetate, LC-MS grade
- Formic Acid, LC-MS grade
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation Workflow



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Caption: General workflow for the extraction of acyl-CoAs from biological samples.

3. Detailed Sample Preparation Procedure

- To 100 μ L of sample (e.g., tissue homogenate, cell lysate), add the internal standard.
- Add 400 μ L of ice-cold acetonitrile to precipitate proteins and extract acyl-CoAs.
- Vortex vigorously for 1 minute.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- (Optional) For samples with high matrix interference, perform solid-phase extraction (SPE) using a C18 cartridge.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the initial LC mobile phase.

4. LC-MS/MS Method

Parameter	Recommended Conditions
Liquid Chromatography	
Column	C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μ m)
Mobile Phase A	5 mM Ammonium Acetate in Water
Mobile Phase B	5 mM Ammonium Acetate in Methanol/Acetonitrile (95:5)
Gradient	0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon
MRM Transitions	
3-Hydroxytetradecanedioyl-CoA	Precursor Ion (M+H) ⁺ -> Product Ion (characteristic fragment)
Internal Standard	Precursor Ion (M+H) ⁺ -> Product Ion

Note on MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of the adenosine diphosphate moiety (507 Da) upon collision-induced dissociation.[6] Therefore, a

common MRM transition to monitor would be $[M+H]^+ \rightarrow [M+H-507]^+$. The exact m/z values should be determined by direct infusion of the analytical standard.

5. Data Analysis and Quantification

- Generate a calibration curve using the analytical standard of **3-hydroxytetradecanedioyl-CoA**, plotting the peak area ratio of the analyte to the internal standard against the concentration.
- The concentration of **3-hydroxytetradecanedioyl-CoA** in the samples can then be calculated from the linear regression of the calibration curve.

Quantitative Data Summary (Example)

Sample ID	Analyte Peak Area	IS Peak Area	Area Ratio (Analyte/IS)	Concentration (µM)
Standard 1				
Standard 2				
...				
Sample A				
Sample B				

Protocol 2: Purity Assessment of 3-Hydroxytetradecanedioyl-CoA Standard by HPLC-UV

This protocol can be used to assess the purity of the analytical standard.

1. Materials and Reagents

- **3-Hydroxytetradecanedioyl-CoA** analytical standard
- Acetonitrile, HPLC grade
- Water, HPLC grade

- Potassium Phosphate, HPLC grade

2. HPLC Method

Parameter	Recommended Conditions
Column	C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m)
Mobile Phase A	50 mM Potassium Phosphate buffer, pH 5.3
Mobile Phase B	Acetonitrile
Gradient	Isocratic or gradient elution, to be optimized for best separation
Flow Rate	1.0 mL/min
Detection	UV at 260 nm (for the adenine moiety of CoA)
Injection Volume	10 μ L

3. Data Analysis

- The purity of the standard can be estimated by calculating the percentage of the main peak area relative to the total peak area of all detected peaks at 260 nm.

Troubleshooting

Issue	Potential Cause	Suggested Solution
Poor peak shape	Column degradation, improper mobile phase pH	Use a new column, ensure mobile phase pH is appropriate for the column
Low signal intensity	Inefficient ionization, sample degradation	Optimize MS source parameters, ensure proper sample handling and storage
High background noise	Matrix effects, contaminated mobile phase	Implement SPE cleanup, use fresh LC-MS grade solvents
Inconsistent retention times	Column temperature fluctuations, pump issues	Ensure stable column temperature, check LC system for leaks or pressure fluctuations

Conclusion

The protocols outlined in this document provide a framework for the use of **3-hydroxytetradecanedioyl-CoA** as an analytical standard. The LC-MS/MS method offers a sensitive and specific approach for the quantification of this metabolite in biological matrices. As with any analytical method, proper validation and quality control measures are essential to ensure accurate and reliable results. Researchers should adapt and optimize these protocols based on their specific instrumentation and experimental needs.

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